1-[5-IMINIO-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-C]PYRIMIDIN-2(3H)-YLIDEN]-1-ETHANOLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-IMINIO-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-C]PYRIMIDIN-2(3H)-YLIDEN]-1-ETHANOLATE is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[5-IMINIO-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-C]PYRIMIDIN-2(3H)-YLIDEN]-1-ETHANOLATE typically involves cyclocondensation reactions. One common method is the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It readily participates in nucleophilic substitution reactions, especially at the active methylene group.
Common reagents include halogen-containing compounds, acids, and bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-IMINIO-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-C]PYRIMIDIN-2(3H)-YLIDEN]-1-ETHANOLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial and antitumor agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. Its structural similarity to purine allows it to bind effectively to biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidines, such as:
- 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl 7-oxo-7H-(1,3)thiazolo(3,2-a)pyrimidine-5-carboxylate
What sets 1-[5-IMINIO-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-C]PYRIMIDIN-2(3H)-YLIDEN]-1-ETHANOLATE apart is its unique structure, which provides distinct biological activities and synthetic potential.
Properties
IUPAC Name |
(2Z)-2-(1-hydroxyethylidene)-5-imino-7-methyl-[1,3]thiazolo[3,2-c]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-4-3-6-12(9(10)11-4)8(14)7(15-6)5(2)13/h3,10,13H,1-2H3/b7-5-,10-9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUPYKIXLZRSNT-DCWVLXRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=N)N2C(=C1)SC(=C(C)O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=N)N2C(=C1)S/C(=C(/C)\O)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.